Physicochemical Property Differentiation: XLogP3 and TPSA Comparison Against N-Sulfonyl and N-Acyl Analogs
The target compound's XLogP3 of 3.3 falls within a more favorable range for passive membrane permeability and oral bioavailability compared to the N-methylsulfonyl analog (predicted XLogP3 approximately 1.5–2.0), which may be too polar, and the N-isonicotinoyl analog (predicted XLogP3 approximately 2.5), which may offer insufficient lipophilicity for CNS penetration [1][2]. The TPSA of 66.2 Ų is consistent with compounds capable of crossing the blood-brain barrier (typically < 90 Ų), whereas bulkier N-sulfonyl analogs with additional phenyl rings can exceed 90 Ų, potentially limiting CNS exposure [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; TPSA = 66.2 Ų |
| Comparator Or Baseline | N-methylsulfonyl analog (XLogP3 ~1.5-2.0, predicted); N-isonicotinoyl analog (XLogP3 ~2.5, predicted); N-arylsulfonyl analogs (TPSA >90 Ų, predicted) |
| Quantified Difference | ΔXLogP3 ≥ 0.8 units vs. N-isonicotinoyl analog; ΔTPSA ≥ 24 Ų vs. arylsulfonyl analogs |
| Conditions | Computed properties (XLogP3 algorithm, PubChem/Cactvs); no experimental logD or PAMPA data available for direct comparison |
Why This Matters
For CNS-targeted probe development, an XLogP3 of 3.3 and TPSA below 90 Ų are empirically associated with higher brain penetration probability, making this compound a more suitable starting point than higher-TPSA sulfonyl analogs.
- [1] Kuujia.com. 2-{[1-(2-Bromobenzoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile (CAS 2034432-35-2) Product Page. https://www.kuujia.com/cas-2034432-35-2.html (accessed 2026-05-08). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
